molecular formula C26H25N5O B11236699 N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-[1,1'-biphenyl]-4-carboxamide

N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B11236699
M. Wt: 423.5 g/mol
InChI Key: PZEISURONIBDQZ-UHFFFAOYSA-N
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Description

N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a biphenyl core with a carboxamide group and a dimethylamino-substituted pyrimidine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-[1,1’-biphenyl]-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the biphenyl-4-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 4-aminophenylamine to form the intermediate amide. The final step involves the coupling of this intermediate with 4-(dimethylamino)-6-methylpyrimidine-2-amine under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dimethylamino and pyrimidine moieties play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-[1,1’-biphenyl]-4-carboxamide: shares similarities with other biphenyl derivatives and pyrimidine-containing compounds, such as:

Uniqueness

The uniqueness of N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-[1,1’-biphenyl]-4-carboxamide lies in its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the biphenyl core and the dimethylamino-substituted pyrimidine moiety allows for diverse applications and interactions that are not typically observed in simpler compounds.

Properties

Molecular Formula

C26H25N5O

Molecular Weight

423.5 g/mol

IUPAC Name

N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-phenylbenzamide

InChI

InChI=1S/C26H25N5O/c1-18-17-24(31(2)3)30-26(27-18)29-23-15-13-22(14-16-23)28-25(32)21-11-9-20(10-12-21)19-7-5-4-6-8-19/h4-17H,1-3H3,(H,28,32)(H,27,29,30)

InChI Key

PZEISURONIBDQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N(C)C

Origin of Product

United States

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